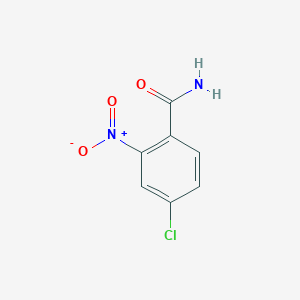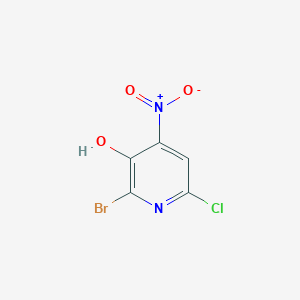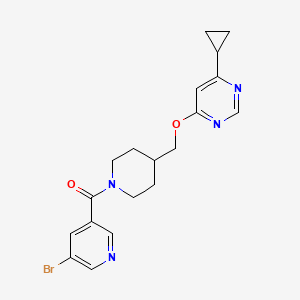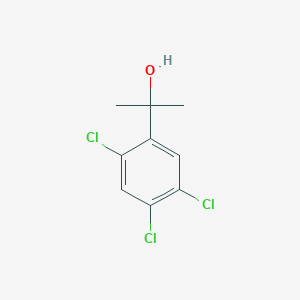
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfonyl)propanamide” is a complex organic molecule. It contains a tetrahydroquinoline group, which is a type of heterocyclic compound, and two sulfonyl groups attached to an ethyl group and a phenyl group respectively. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring and the introduction of the sulfonyl groups. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl groups could have a significant impact on the compound’s reactivity and physical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in its structure. For example, the sulfonyl groups could participate in various types of reactions, such as substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure. The presence of the sulfonyl groups and the tetrahydroquinoline ring could affect these properties in various ways .科学的研究の応用
Histone Deacetylase Inhibition and Cancer Therapy
A study developed a series of tetrahydroquinoline derivatives as potent histone deacetylase (HDAC) inhibitors. These compounds, particularly one analogous to the specified chemical structure, exhibited significant cytotoxicity towards prostate cancer cells and demonstrated potential as prostate cancer inhibitors (Liu et al., 2015).
Phenylethanolamine N-methyltransferase Inhibition
Another research area involves the synthesis and evaluation of tetrahydroisoquinolines for their inhibitory potency on phenylethanolamine N-methyltransferase (PNMT), which plays a role in stress response and blood pressure regulation. Compounds in this category showed high PNMT inhibitory potency and selectivity, indicating potential therapeutic applications (Grunewald et al., 2005).
Dopamine Agonist Properties
Tetrahydroisoquinoline derivatives have been synthesized to explore their dopamine-like activities, which could be beneficial for treating conditions like Parkinson's disease. The study found that certain derivatives had dopamine-like abilities to dilate the renal artery, suggesting potential for therapeutic applications in neurology (Jacob et al., 1981).
Organic Synthesis and Medicinal Chemistry
The synthesis of tetrahydroquinoline derivatives through innovative methods, such as cascade halosulfonylation, has been demonstrated. These methods enable the efficient synthesis of densely functionalized derivatives, expanding the toolbox for creating compounds with potential pharmaceutical applications (Zhu et al., 2016).
Antioxidant, Antifungal, and Antibacterial Activities
A series of arylsulfonamide-based tetrahydroquinolines have been synthesized and evaluated for their antioxidant, antifungal, and antibacterial activities. Some compounds showed promising activity, highlighting their potential as leads for the development of new therapeutic agents (Kumar & Vijayakumar, 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(benzenesulfonyl)-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-2-29(26,27)22-13-6-7-16-15-17(10-11-19(16)22)21-20(23)12-14-28(24,25)18-8-4-3-5-9-18/h3-5,8-11,15H,2,6-7,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPQYUMLGBTDID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(phenylsulfonyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2656515.png)
![2-bromo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2656517.png)





![2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2656529.png)

![2-phenethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![4-[benzyl(methyl)amino]-N-(3,5-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2656533.png)

![2-(2-Oxo-2-piperidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2656535.png)